2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride
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Overview
Description
2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride is a versatile small molecule scaffold used in various scientific research and industrial applications. It is known for its unique chemical structure, which includes a piperidine ring, making it a valuable compound in the field of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride typically involves the reaction of 4-methylpiperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and sodium cyanide (NaCN) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The piperidine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride
- 4-Piperidineacetic acid, 1-methyl-, hydrochloride
- 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride
Uniqueness
2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride stands out due to its unique piperidine ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(4-methylpiperidin-4-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(12-6-7(10)11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
AIXACZYCDCRTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)OCC(=O)O.Cl |
Origin of Product |
United States |
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